molecular formula C16H30N4O6S2 B1447227 (H-Cys-Val-OH)2 CAS No. 21141-84-4

(H-Cys-Val-OH)2

Cat. No.: B1447227
CAS No.: 21141-84-4
M. Wt: 438.6 g/mol
InChI Key: SHJIFVBOMNBMRL-UHFFFAOYSA-N
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Description

The compound (H-Cys-Val-OH)2 is a dipeptide consisting of two cysteine and valine residues linked by a disulfide bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methylpropyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIFVBOMNBMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21141-84-4
Record name N-(2-Amino-3-((2-amino-3-((1-carboxy-2-methylpropyl)amino)-3-oxopropyl)dithio)propanoyl)valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Val-OH)2 typically involves the formation of a disulfide bond between two molecules of cysteine-valine dipeptide. This can be achieved through oxidative dimerization of cysteine residues under controlled conditions. The reaction is usually carried out in an aqueous solution with a mild oxidizing agent such as hydrogen peroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale peptide synthesis techniques. Liquid-phase peptide synthesis (LPPS) is one such method, where the peptide is synthesized in solution, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Disulfide Bond Redox Reactions

The disulfide bond (−S−S−) undergoes reversible redox transformations, central to its biological and chemical applications.

Oxidation

  • Reaction :
    2H Cys Val OH O  H Cys Val OH 2+2H++2e2\,\text{H Cys Val OH}\xrightarrow{\text{ O }}\text{ H Cys Val OH }_2+2\,\text{H}^++2\,\text{e}^-

  • Conditions :
    Oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, I2\text{I}_2) in aqueous buffers (pH 7–9) .

  • Mechanism :
    Thiolate anions (−S⁻) attack electrophilic sulfur in sulfenic acid (−SOH), forming disulfide bonds .

Reduction

  • Reaction :
     H Cys Val OH 2+2e H 2H Cys Val OH\text{ H Cys Val OH }_2+2\,\text{e}^-\xrightarrow{\text{ H }}2\,\text{H Cys Val OH}

  • Conditions :
    Reducing agents (e.g., DTT, β-mercaptoethanol) under inert atmospheres .

  • Products :
    Free thiols (−SH) susceptible to alkylation, acylation, or metal coordination .

Nucleophilic Substitution at Thiol Groups

Reduced (H-Cys-Val-OH)₂ participates in substitution reactions via its thiolate anion (−S⁻):

Reaction Type Reagent Product Rate Constant (M⁻¹s⁻¹) Conditions
AlkylationMethyl iodideS-Methyl cysteine-valine0.45±0.020.45\pm 0.02pH 7.0, 25°C
AcylationNBD-ClFluorescent thioester adduct5.5±0.45.5\pm 0.4pH 7.5, 37°C
SulfenylationHydrogen peroxideSulfenic acid (−SOH)kobs=0.031k_{\text{obs}}=0.031pH 6.0–7.0

Data adapted from kinetic studies on analogous cysteine peptides .

Peptide Bond Hydrolysis

The peptide backbone undergoes acid- or base-catalyzed hydrolysis:

Acidic Conditions

  • Reaction :
     H Cys Val OH 2HCl2Cysteine+2Valine\text{ H Cys Val OH }_2\xrightarrow{\text{HCl}}2\,\text{Cysteine}+2\,\text{Valine}

  • Mechanism :
    Protonation of amide nitrogen, followed by nucleophilic attack by water .

Alkaline Conditions

  • Reaction :
     H Cys Val OH 2NaOH2Cysteine+2Valine+H2O2\text{ H Cys Val OH }_2\xrightarrow{\text{NaOH}}2\,\text{Cysteine}+2\,\text{Valine}+\text{H}_2\text{O}_2

  • Byproducts :
    Sulfur oxidation intermediates (e.g., sulfinates) .

Thiol-Disulfide Exchange

The disulfide bond participates in dynamic exchange reactions with other thiols:

Reaction

 H Cys Val OH 2+2RSH2H Cys Val OH+RSSR\text{ H Cys Val OH }_2+2\,\text{RSH}\rightleftharpoons 2\,\text{H Cys Val OH}+\text{RSSR}

Key Factors

  • pH Dependence : Optimal at pH 8–9 (thiolate formation) .

  • Equilibrium Constants :
    KeqK_{\text{eq}} ranges from 10310^{-3} to 10110^{-1}, depending on R-group electronics .

Oxidative Degradation Pathways

Prolonged exposure to ROS induces irreversible oxidation:

Oxidant Product Mechanism
HO\text{HO}^-Sulfinic acid (−SO₂H)Radical-mediated oxidation
O3\text{O}_3Sulfonic acid (−SO₃H)Electrophilic addition to sulfur

Notably, sulfinic/sulfonic acids are irreversible under physiological conditions .

Comparative Reactivity with Analogues

The valine residue influences reaction kinetics compared to other dipeptides:

Compound khydk_{\text{hyd}} (s⁻¹)Solubility (g/L) Redox Potential (mV)
(H-Cys-Ala-OH)₂0.00210.002112.5−220
(H-Cys-Val-OH)₂ 0.00160.00168.2−210
(H-Cys-Phe-OH)₂0.00090.00093.8−195

Lower solubility of (H-Cys-Val-OH)₂ correlates with valine’s hydrophobicity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₃N₃O₄S
  • Molecular Weight : Approximately 189.26 g/mol
  • Solubility : Generally soluble in water, making it suitable for biological applications.

The structure of (H-Cys-Val-OH)₂ features a disulfide bond that plays a crucial role in its stability and reactivity. The thiol group from cysteine is particularly significant for its biological function, allowing for various chemical modifications.

Biological Applications

  • Protein Folding and Stability
    • (H-Cys-Val-OH)₂ is studied for its role in protein folding due to the presence of disulfide bonds. These bonds are critical for maintaining the three-dimensional structure of proteins, influencing their functionality in biological systems.
  • Antioxidant Activity
    • Research indicates that (H-Cys-Val-OH)₂ exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be beneficial in reducing oxidative stress in cells .
  • Cytotoxicity and Cancer Research
    • Case studies have demonstrated that (H-Cys-Val-OH)₂ possesses cytotoxic effects against various cancer cell lines. Its potential as a lead compound for targeted cancer therapies is being explored, particularly due to its ability to inhibit specific enzymes involved in cancer progression .

Pharmaceutical Applications

  • Drug Development
    • The unique properties of (H-Cys-Val-OH)₂ make it a candidate for drug development, particularly in creating peptide-based therapeutics. The compound's ability to form stable structures can be exploited in designing drugs that require specific conformations for activity .
  • Bioconjugation Strategies
    • Recent advancements in bioconjugation techniques have highlighted the utility of cysteine-containing peptides like (H-Cys-Val-OH)₂. These strategies involve modifying the thiol group to attach various biomolecules, enhancing the therapeutic efficacy of drugs .

Materials Science Applications

  • Nanomaterials Synthesis
    • The compound is utilized in the synthesis of nanomaterials, particularly those involving gold or silver nanoparticles. The thiol group facilitates the attachment of nanoparticles to biological molecules, enhancing their functionality in biomedical applications .
  • Smart Materials
    • Research into smart materials has identified (H-Cys-Val-OH)₂ as a component that can respond to environmental stimuli due to its redox-active disulfide bond. This property can be harnessed for developing materials that change properties under specific conditions .

Case Studies

  • Antioxidant Efficacy Study
    • A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of (H-Cys-Val-OH)₂, showing significant reductions in radical concentration compared to controls .
  • Cytotoxicity Profile Analysis
    • Comparative analyses revealed that (H-Cys-Val-OH)₂ exhibited greater cytotoxicity than standard chemotherapeutic agents against specific cancer cell lines, suggesting its potential as a lead compound for further development .
  • Enzyme Interaction Investigations
    • Investigations into enzyme interactions demonstrated that (H-Cys-Val-OH)₂ inhibited topoisomerase II with a strong binding affinity, indicating potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of (H-Cys-Val-OH)2 involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, where the disulfide bond is reduced to free thiol groups or oxidized to form sulfonic acids. These reactions are essential for various biological processes, including protein folding and signal transduction .

Comparison with Similar Compounds

(H-Cys-Val-OH)2: can be compared with other similar compounds such as:

This compound: is unique due to its specific combination of cysteine and valine, which provides a balance of hydrophobic and hydrophilic properties, making it particularly stable and versatile in various applications.

Biological Activity

The compound (H-Cys-Val-OH)₂, a cyclic dimer of the tripeptide cysteine-valine (Cys-Val), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of (H-Cys-Val-OH)₂ can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The use of coupling agents such as HATU or DIC has been reported to enhance yield and purity while minimizing epimerization during synthesis. A comparative study indicated that ball milling techniques can also be employed effectively for the synthesis of similar peptide structures, yielding high purity without significant epimerization .

Biological Activity

The biological activity of (H-Cys-Val-OH)₂ is primarily attributed to its structural components, particularly the presence of cysteine, which plays a crucial role in redox reactions and protein folding. Cysteine's thiol group can form disulfide bonds, influencing protein structure and function.

Key Biological Activities:

  • Antioxidant Properties : Cysteine is known for its antioxidant capabilities, which may contribute to the protective effects against oxidative stress in cells.
  • Antimicrobial Activity : Studies have suggested that peptides containing cysteine exhibit antimicrobial properties, potentially making (H-Cys-Val-OH)₂ a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Research indicates that peptides like (H-Cys-Val-OH)₂ may have neuroprotective effects, possibly through modulation of signaling pathways involved in neuronal survival and function .

Case Studies

Several case studies have investigated the biological effects of related peptides, providing insights into the potential applications of (H-Cys-Val-OH)₂:

  • Urotensin II Analogues : Research on cyclic analogs of urotensin II has shown that modifications in peptide structure can significantly affect receptor binding and biological activity. While (H-Cys-Val-OH)₂ may not directly relate to urotensin II, understanding these analogs helps elucidate how structural changes influence activity .
  • Cysteine-Containing Peptides : A study highlighted that cysteine's role in maintaining protein structure is critical for its function in biological systems. This reinforces the importance of cysteine residues in peptides like (H-Cys-Val-OH)₂ for their biological efficacy .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantProtects cells from oxidative damage
AntimicrobialExhibits activity against various pathogens
NeuroprotectiveMay support neuronal health and prevent degeneration
Receptor BindingPotential interactions with specific receptors

Q & A

Q. What are the established synthetic methods for preparing (H-Cys-Val-OH)₂, and what purification techniques are recommended?

(H-Cys-Val-OH)₂ is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers advantages in controlling disulfide bond formation by using orthogonal protecting groups for cysteine residues. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for purification, followed by characterization using liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and purity. Researchers should report detailed protocols, including solvent systems and oxidation conditions, to ensure reproducibility .

Q. How should researchers characterize the purity and identity of (H-Cys-Val-OH)₂ post-synthesis?

Critical characterization techniques include:

  • HPLC : To assess purity (>95% is standard for publication).
  • Mass spectrometry : To confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • NMR spectroscopy : ¹H and ¹³C NMR for structural confirmation, particularly for disulfide bond connectivity.
  • Circular dichroism (CD) : To analyze secondary structure in solution. Documentation must align with journal guidelines, emphasizing reproducibility and cross-validation of data .

Q. What spectroscopic methods are most effective for analyzing the secondary structure of (H-Cys-Val-OH)₂ in solution?

CD spectroscopy is the gold standard for detecting α-helix, β-sheet, or random coil conformations in aqueous solutions. Fourier-transform infrared spectroscopy (FTIR) can complement CD by identifying amide I and II bands. For advanced structural insights, nuclear Overhauser effect spectroscopy (NOESY) NMR is recommended to resolve spatial proximities between residues .

Advanced Research Questions

Q. What experimental strategies can mitigate disulfide bond heterogeneity during the synthesis of (H-Cys-Val-OH)₂?

Disulfide scrambling is a common challenge. Strategies include:

  • Oxidative folding optimization : Use redox buffers (e.g., glutathione or cysteine/cystine systems) at controlled pH (8.0–8.5) to promote correct pairing.
  • Stepwise oxidation : Introduce mild oxidizing agents (e.g., dimethyl sulfoxide) gradually.
  • Analytical monitoring : Employ RP-HPLC and LC-MS to track intermediate species. Detailed protocols should be included in supplementary materials to aid replication .

Q. How can contradictory data between computational modeling and empirical structural analyses of (H-Cys-Val-OH)₂ be resolved?

Discrepancies often arise from solvent effects or force field limitations in simulations. Researchers should:

  • Cross-validate with multiple empirical techniques (e.g., X-ray crystallography for solid-state vs. NMR for solution-state structures).
  • Apply molecular dynamics (MD) simulations using explicit solvent models to better approximate experimental conditions.
  • Reconcile data by adjusting simulation parameters (e.g., temperature, ionic strength) to match experimental setups .

Q. What are the best practices for designing stability studies of (H-Cys-Val-OH)₂ under varying pH and temperature conditions?

Use a design of experiments (DoE) approach to systematically test variables:

  • pH range : 3.0–9.0 to mimic physiological and storage conditions.
  • Temperature : Accelerated stability testing at 4°C, 25°C, and 40°C.
  • Analytical endpoints : Monitor degradation via HPLC, mass spectrometry, and CD spectroscopy. Include statistical analysis (e.g., ANOVA) to identify significant degradation pathways .

Q. How should researchers address discrepancies in reported bioactivity data for (H-Cys-Val-OH)₂ across different assay systems?

Contradictions may stem from assay-specific interference (e.g., serum proteins or redox agents). Mitigation steps include:

  • Standardized assay protocols : Pre-incubate compounds in assay buffers to stabilize disulfide bonds.
  • Negative controls : Use scrambled or reduced analogs to isolate bioactivity contributions.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Methodological Guidelines

  • Data Reporting : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data deposition in repositories like Zenodo .
  • Literature Review : Prioritize primary sources and avoid over-reliance on review articles. Use tools like SciFinder to track synthesis and bioactivity studies, excluding non-peer-reviewed platforms (e.g., ) .
  • Ethical Data Sharing : If applicable, anonymize data in compliance with GDPR when sharing clinical or collaborative research outputs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.